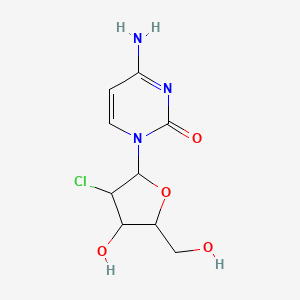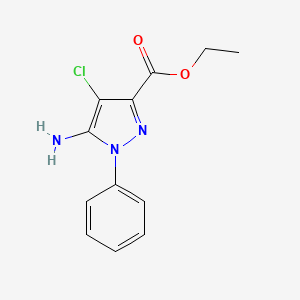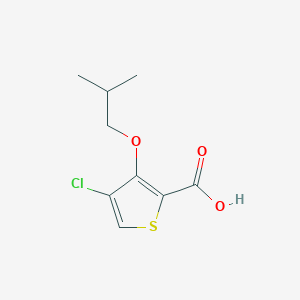
2-Chloro-2'-deoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2’-deoxycytidine is a halogenated nucleoside analog that has garnered significant interest in the fields of molecular biology, genetics, and medicinal chemistry. This compound is structurally similar to cytidine but features a chlorine atom at the 2-position of the deoxyribose sugar, which imparts unique chemical and biological properties. It is primarily used in research to study DNA replication, repair mechanisms, and the effects of halogenated nucleosides on DNA stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2’-deoxycytidine typically involves the chlorination of 2’-deoxycytidine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis, and the product is purified through recrystallization or chromatography.
Starting Material: 2’-deoxycytidine
Chlorinating Agent: Thionyl chloride (SOCl₂)
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C)
Purification: Recrystallization or chromatography
Industrial Production Methods
Industrial production of 2-Chloro-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chlorination using thionyl chloride or other chlorinating agents.
Optimization: Reaction conditions are optimized for yield and purity.
Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization.
化学反応の分析
Types of Reactions
2-Chloro-2’-deoxycytidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation to form 2-chloro-2’-deoxyuridine or reduction to remove the chlorine atom.
Hydrolysis: Under acidic or basic conditions, the chlorine atom can be hydrolyzed to form 2’-deoxycytidine.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) in aqueous or organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: 2’-deoxycytidine derivatives with different substituents.
Oxidation: 2-chloro-2’-deoxyuridine.
Reduction: 2’-deoxycytidine.
科学的研究の応用
2-Chloro-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used to study the effects of halogenation on nucleosides and their chemical properties.
Biology: Employed in the investigation of DNA replication and repair mechanisms.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to incorporate into DNA and disrupt replication.
Industry: Utilized in the synthesis of modified oligonucleotides for various biotechnological applications.
作用機序
The mechanism of action of 2-Chloro-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, the chlorine atom can cause structural distortions in the DNA helix, leading to replication errors and strand breaks. This can trigger DNA repair pathways or induce apoptosis in rapidly dividing cells, making it a potential candidate for cancer therapy.
類似化合物との比較
2-Chloro-2’-deoxycytidine can be compared with other halogenated nucleosides, such as:
5-Chloro-2’-deoxycytidine: Similar in structure but with the chlorine atom at the 5-position of the pyrimidine ring.
2-Chloro-2’-deoxyadenosine: A chlorinated purine nucleoside with different biological activities.
2-Bromo-2’-deoxycytidine: Another halogenated analog with a bromine atom instead of chlorine.
Uniqueness
The unique positioning of the chlorine atom in 2-Chloro-2’-deoxycytidine imparts distinct chemical and biological properties, making it a valuable tool in studying DNA interactions and potential therapeutic applications.
特性
分子式 |
C9H12ClN3O4 |
|---|---|
分子量 |
261.66 g/mol |
IUPAC名 |
4-amino-1-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16) |
InChIキー |
LOZPBORRQPATRO-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)

![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)


![Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester](/img/structure/B12064525.png)


![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B12064534.png)


![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)
